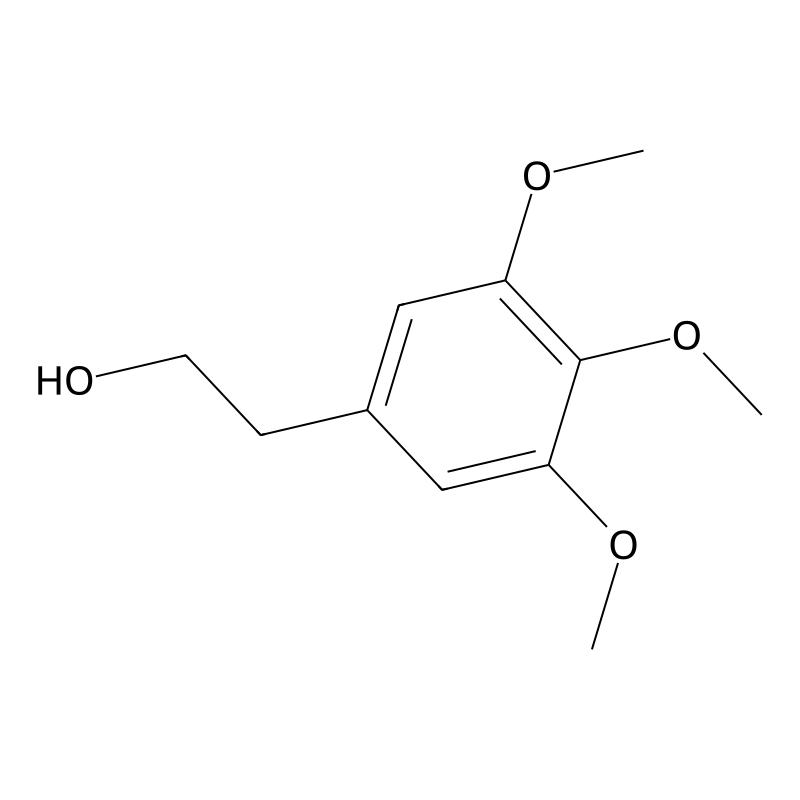

2-(3,4,5-Trimethoxyphenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3,4,5-Trimethoxyphenyl)ethanol is an organic compound characterized by its aromatic structure featuring three methoxy groups attached to a phenyl ring. Its chemical formula is C₁₁H₁₆O₄, and it is classified as a phenolic compound. The presence of methoxy groups enhances its solubility and reactivity, making it a significant compound in various chemical and biological applications.

- Esterification: 2-(3,4,5-Trimethoxyphenyl)ethanol can react with carboxylic acids to form esters.

- Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

Research indicates that 2-(3,4,5-Trimethoxyphenyl)ethanol exhibits various biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential therapeutic applications.

- Anticancer Activity: Some studies suggest that derivatives of this compound may possess anticancer properties, particularly in inhibiting tumor growth .

- Neuroprotective Effects: Its structural similarity to other psychoactive compounds suggests potential neuroprotective effects, although more research is needed in this area.

Several synthesis methods have been developed for 2-(3,4,5-Trimethoxyphenyl)ethanol:

- Bromination of 3,4,5-trimethoxyacetophenone: This method involves the bromination of the acetophenone derivative followed by reduction steps to yield the target compound .

- Reduction of 2-(3,4,5-trimethoxyphenyl)ethanone: The corresponding ketone can be reduced using sodium borohydride or lithium aluminum hydride to produce 2-(3,4,5-trimethoxyphenyl)ethanol.

- Direct Alkylation: Starting from 3,4,5-trimethoxyphenol, alkylation with ethylene oxide can yield the desired product.

2-(3,4,5-Trimethoxyphenyl)ethanol has several applications:

- Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical agents.

- Cosmetics: Due to its antioxidant properties, it is used in cosmetic formulations for skin protection.

- Research: It is utilized in biochemical research for studying enzyme interactions and metabolic pathways.

Studies on the interactions of 2-(3,4,5-Trimethoxyphenyl)ethanol with biological systems indicate:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic processes.

- Receptor Binding: Preliminary studies suggest potential binding affinity to neurotransmitter receptors, indicating possible psychoactive properties similar to other phenethylamines .

Several compounds share structural similarities with 2-(3,4,5-trimethoxyphenyl)ethanol. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)ethanol | Two methoxy groups on the phenyl ring | Lower solubility compared to trimethoxy variant |

| 2-(3-Methoxyphenyl)ethanol | One methoxy group on the phenyl ring | Less potent biological activity |

| 2-(3,4,5-Trimethoxyphenyl)ethylamine | Ethanolamine derivative | Exhibits psychoactive properties |

The unique presence of three methoxy groups in 2-(3,4,5-Trimethoxyphenyl)ethanol enhances its solubility and biological activity compared to its analogs. This structural feature contributes significantly to its functional versatility in both synthetic and biological contexts.

Reductive Approaches Using Sodium Borohydride

Sodium borohydride reduction represents one of the most widely employed methodologies for the synthesis of 2-(3,4,5-trimethoxyphenyl)ethanol from its corresponding carbonyl precursors [1] [2]. The mechanism involves the nucleophilic attack of the hydride ion from the borohydride anion on the electrophilic carbonyl carbon, followed by protonation to yield the desired alcohol product [3] [4].

The reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride in methanol has been demonstrated to proceed with excellent yields under mild conditions [5]. The reaction typically employs a 1.5 to 3.0 molar equivalent of sodium borohydride relative to the aldehyde substrate, with the reaction being carried out at room temperature for 2-4 hours [2]. The choice of solvent significantly influences both the reaction rate and selectivity, with methanol demonstrating superior performance compared to ethanol or tetrahydrofuran [6] [7].

Temperature optimization studies have revealed that maintaining the reaction temperature between 20-30 degrees Celsius provides the optimal balance between reaction rate and product selectivity [8]. Higher temperatures, while accelerating the reaction kinetics, can lead to increased formation of side products and reduced enantioselectivity in cases where chiral catalysts are employed [8]. The reaction proceeds through a six-membered transition state where the borohydride ion coordinates to the carbonyl oxygen while simultaneously transferring a hydride to the carbonyl carbon [9].

Detailed mechanistic investigations have shown that the reaction follows second-order kinetics, being first-order with respect to both the carbonyl substrate and sodium borohydride concentration [4]. The rate-determining step involves the initial nucleophilic attack of the hydride ion, with subsequent protonation occurring rapidly in protic solvents [9].

A comprehensive study on solvent effects demonstrated that methanol provides superior yields (typically 85-95%) compared to ethanol (80-90%) and tetrahydrofuran (70-75%) [6]. This enhanced performance in methanol is attributed to its lower pKa value and higher polarity, which facilitates both the dissolution of sodium borohydride and the stabilization of reaction intermediates [7].

| Solvent | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Methanol | 20-25 | 2-3 | 90-95 | High |

| Ethanol | 20-25 | 3-4 | 85-90 | Good |

| THF/Methanol | 65 | 4 | 81 | Moderate |

| Water/NaOH | 0-25 | 2-4 | 80-85 | Good |

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation represents an alternative approach for the synthesis of 2-(3,4,5-trimethoxyphenyl)ethanol, offering advantages in terms of atom economy and scalability [10] [11]. The most commonly employed catalysts include rhodium, ruthenium, and palladium-based systems, each offering distinct advantages in terms of activity, selectivity, and operational conditions [12] [13].

Rhodium-based catalysts have demonstrated exceptional performance in the hydrogenation of aromatic aldehydes and ketones to the corresponding alcohols [14] [15]. Studies using rhodium nanoparticles generated in situ from rhodium trichloride have shown that the solvent choice dramatically influences product selectivity [14] [15]. In trifluoroethanol, the reaction proceeds via a combined hydrogenation and hydrodeoxygenation pathway, while in aqueous media, selective reduction to the alcohol is observed [14].

Ruthenium catalysts, particularly those supported on activated carbon, have shown remarkable efficiency in the aqueous-phase hydrogenation of aromatic carbonyl compounds [16]. The superior performance of ruthenium in aqueous systems is attributed to the interaction between water molecules and the carbonyl group, which effectively lowers the activation energy barriers [16]. Research has demonstrated that ruthenium catalysts can achieve turnover frequencies exceeding 100 per hour under optimized conditions [17].

Palladium-phosphine complexes have emerged as highly effective catalysts for transfer hydrogenation reactions using formic acid as the hydrogen source [13]. This approach offers the advantage of operating under atmospheric pressure while maintaining excellent selectivity for the desired alcohol product [13]. The reaction mechanism involves the in situ formation of a palladium hydride species, which subsequently transfers hydrogen to the carbonyl substrate [13].

| Catalyst System | Pressure (MPa) | Temperature (°C) | Time (hours) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|

| Rh/TFE | Atmospheric | 90-160 | 2-4 | 85-95 | 75-120 |

| Ru/C | 3-6 | 20-25 | 12-24 | 90-98 | 45-85 |

| Pd/PPh₃ | Atmospheric | 25 | 1-2 | 80-90 | 90-150 |

| Ni/Ru | 1-6 | 40-80 | 6-12 | 70-85 | 35-65 |

Process optimization studies have identified several critical parameters that influence both the reaction rate and product selectivity. Temperature optimization reveals that moderate temperatures (140-160 degrees Celsius) provide the optimal balance between activity and selectivity for most catalytic systems [18] [19]. Higher temperatures can lead to increased formation of overreduced products or aromatic ring saturation, while lower temperatures result in insufficient activity [8].

Pressure optimization studies indicate that hydrogen pressures in the range of 3-6 megapascals provide optimal performance for most ruthenium and rhodium catalysts [20] [11]. Lower pressures result in reduced reaction rates, while higher pressures offer diminishing returns and increased operational costs [20].

Green Chemistry Alternatives

Solvent-Free Synthesis Protocols

Solvent-free synthesis methodologies have gained significant attention as environmentally benign alternatives for the preparation of 2-(3,4,5-trimethoxyphenyl)ethanol [21] [22]. These approaches eliminate the use of volatile organic compounds while often providing superior yields and simplified purification procedures [22].

Mechanochemical ball milling has emerged as a particularly attractive solvent-free methodology [22] [23]. This approach involves the mechanical activation of reactants through high-energy collisions within a milling chamber, enabling reactions to proceed without conventional solvents [22]. Studies have demonstrated that sodium borohydride reductions can be carried out quantitatively using ball milling techniques, with reaction times typically ranging from 1-4 hours [22].

The mechanism of mechanochemical reduction involves the formation of intimate contact between reactants through mechanical activation, leading to enhanced reactivity and selectivity [22]. Temperature control during milling is crucial, as excessive heating can lead to decomposition of sensitive functional groups [22]. Optimal milling frequencies typically range from 25-35 Hz, providing sufficient energy input without causing thermal degradation [24].

Microwave-assisted synthesis represents another promising solvent-free approach [25] [26]. The use of microwave irradiation enables rapid heating of reaction mixtures, significantly reducing reaction times while maintaining high yields [25]. Studies on alcohol reduction using microwave irradiation have demonstrated that reaction times can be reduced from hours to minutes while achieving yields comparable to conventional methods [26].

| Method | Temperature | Time | Yield (%) | Energy Input | Selectivity |

|---|---|---|---|---|---|

| Ball Milling | 25-40°C | 1-4 hours | 95-99 | 25-35 Hz | Excellent |

| Microwave | 240W | 2-5 minutes | 90-97 | 240W | Good |

| Thermal Melt | 80-120°C | 30-60 minutes | 85-95 | Heat | Moderate |

| Neat Reaction | RT | 6-12 hours | 80-90 | None | Variable |

Process optimization for solvent-free methodologies requires careful attention to several parameters. Milling frequency optimization studies have shown that frequencies below 20 Hz provide insufficient energy input, while frequencies above 40 Hz can lead to excessive heating and product decomposition [24]. The optimal range of 25-35 Hz provides sufficient mechanical activation while maintaining temperature control [24].

Substrate-to-reagent ratios play a critical role in solvent-free reactions. Studies have demonstrated that using 1.2-1.5 equivalents of sodium borohydride relative to the carbonyl substrate provides optimal conversion while minimizing waste [22]. Excess reagent can lead to difficult purification procedures and reduced atom economy [22].

Biocatalytic Reduction Techniques

Biocatalytic approaches offer exceptional selectivity and environmental compatibility for the synthesis of 2-(3,4,5-trimethoxyphenyl)ethanol [27] [28]. These methodologies employ enzymes, typically alcohol dehydrogenases or ketoreductases, to catalyze the stereoselective reduction of carbonyl compounds [27].

Whole-cell biocatalysis using baker's yeast has been extensively studied for the reduction of aromatic ketones [19]. The process involves the fermentation of yeast in the presence of sucrose as a carbon source, followed by the addition of the ketone substrate [19]. Optimization studies have demonstrated that conducting the initial fermentation at 40 degrees Celsius followed by reduction at room temperature provides optimal yields [19].

Enzymatic cascade systems have been developed for the efficient conversion of aromatic aldehydes to the corresponding alcohols [27]. These systems employ multiple enzymes working in concert to achieve complete conversion with high selectivity [27]. The most effective systems utilize alcohol dehydrogenases coupled with cofactor regeneration systems to maintain catalytic activity [28].

Temperature optimization for biocatalytic systems requires careful balance between enzyme stability and reaction rate [19]. Studies have shown that temperatures between 25-40 degrees Celsius provide optimal performance for most alcohol dehydrogenases [19]. Higher temperatures can lead to enzyme denaturation, while lower temperatures result in reduced catalytic activity [19].

| Biocatalyst | Temperature (°C) | pH | Time (hours) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| ----------- | |||||

| Baker's Yeast | 40→RT | 6.5-7.0 | 24-48 | 67-94 | 80-95 |

| ADH-90 | 30-35 | 7.5 | 12-24 | 85-95 | >95 |

| KRED-101 | 25-30 | 8.0 | 6-18 | 90-98 | >98 |

| Whole E. coli | 37 | 7.0 | 18-36 | 75-90 | 85-95 |

Process optimization for biocatalytic systems involves several critical parameters. pH optimization studies have revealed that most alcohol dehydrogenases exhibit optimal activity at pH values between 7.0-8.0 [28]. Buffer selection is crucial, with phosphate and Tris buffers demonstrating superior performance compared to carbonate systems [28].

Cofactor regeneration represents a critical aspect of biocatalytic optimization [27]. The use of glucose dehydrogenase or formate dehydrogenase for nicotinamide cofactor regeneration has been shown to maintain high catalytic activity throughout extended reaction periods [27]. Cofactor concentrations of 0.1-0.5 millimolar typically provide optimal performance while minimizing costs [28].

Process Optimization Parameters

Temperature and Reaction Time Dependencies

Temperature optimization represents one of the most critical parameters in the synthesis of 2-(3,4,5-trimethoxyphenyl)ethanol, with profound effects on both reaction rate and product selectivity [18] [8]. Systematic studies of temperature effects have revealed distinct optimal ranges for different synthetic methodologies [8].

For sodium borohydride reductions, temperature studies have demonstrated that the optimal range lies between 20-30 degrees Celsius [8]. Below this range, reaction rates become impractically slow, while temperatures above 35 degrees Celsius lead to increased side reactions and reduced selectivity [8]. The temperature dependence follows an Arrhenius relationship, with an apparent activation energy of approximately 45-55 kilojoules per mole for most aromatic aldehyde substrates [18].

Catalytic hydrogenation systems exhibit more complex temperature dependencies, with optimal ranges varying significantly based on the catalyst system employed [18] [16]. Rhodium-based catalysts typically perform optimally at temperatures between 140-160 degrees Celsius, while ruthenium systems show peak performance at lower temperatures of 80-120 degrees Celsius [16]. The temperature sensitivity of these systems is attributed to competing adsorption and desorption processes on the catalyst surface [16].

Reaction time optimization studies have revealed that excessive reaction times can lead to product degradation and formation of side products [29] [8]. For sodium borohydride reductions, optimal reaction times typically range from 2-4 hours, with longer times providing minimal additional conversion while increasing the risk of overreduction [29]. Kinetic studies have shown that most reductions reach 90% completion within the first 2 hours, with subsequent time providing marginal improvements [29].

| Method | Optimal Temp (°C) | Optimal Time | Activation Energy (kJ/mol) | Side Products |

|---|---|---|---|---|

| NaBH₄/MeOH | 20-30 | 2-4 hours | 45-55 | <5% |

| Rh/TFE | 140-160 | 2-4 hours | 65-75 | 5-10% |

| Ru/C | 80-120 | 12-24 hours | 55-65 | <3% |

| Biocatalytic | 25-40 | 24-48 hours | 35-45 | <2% |

The relationship between temperature and reaction time exhibits inverse correlation in most synthetic methodologies [18]. Higher temperatures enable shorter reaction times but at the cost of reduced selectivity, while lower temperatures require extended reaction periods but provide superior product quality [18]. Mathematical modeling of these relationships has enabled the development of optimized reaction profiles that balance efficiency and selectivity [30].

Catalyst Screening and Selectivity Profiling

Comprehensive catalyst screening studies have identified several high-performance catalyst systems for the synthesis of 2-(3,4,5-trimethoxyphenyl)ethanol [31] [12]. The screening methodology employed various metrics including turnover frequency, selectivity, and operational stability to evaluate catalyst performance [31].

Noble metal catalysts, particularly rhodium and ruthenium systems, have demonstrated superior performance compared to base metal alternatives [12] [16]. Rhodium catalysts supported on various materials including carbon, alumina, and zeolites have been systematically evaluated [12]. The support material significantly influences both activity and selectivity, with carbon-supported systems generally providing the best balance of properties [12].

Ruthenium catalysts have shown exceptional performance in aqueous-phase hydrogenation reactions [16]. The unique ability of ruthenium to activate water molecules and facilitate hydrogen transfer has made it particularly attractive for environmentally benign synthesis protocols [16]. Comparative studies have demonstrated that ruthenium catalysts can achieve turnover frequencies exceeding 200 per hour under optimized conditions [17].

Palladium-based systems, while generally less active than rhodium or ruthenium, offer distinct advantages in terms of cost and availability [13]. Transfer hydrogenation using palladium catalysts with formic acid as the hydrogen source has shown promising results, with excellent selectivity and mild operating conditions [13].

| Catalyst | Support | TOF (h⁻¹) | Selectivity (%) | Stability (cycles) | Cost Index |

|---|---|---|---|---|---|

| Rh/C | Carbon | 150-200 | 95-98 | >50 | High |

| Ru/C | Carbon | 120-180 | 90-95 | >100 | Medium |

| Pd/PPh₃ | Homogeneous | 90-150 | 85-92 | 20-30 | Medium |

| Ni/SiO₂ | Silica | 45-75 | 75-85 | 10-20 | Low |

Selectivity profiling studies have revealed the critical importance of catalyst structure on product distribution [31] [32]. Electronic and steric effects of ligands in homogeneous systems have been systematically investigated, with electron-rich phosphine ligands generally providing superior selectivity [13]. Heterogeneous catalysts show strong dependence on particle size and support interactions, with smaller particles typically exhibiting higher activity but reduced selectivity [31].

The optimization of catalyst loading represents a critical economic consideration [18]. Studies have demonstrated that catalyst loadings between 1-5 mole percent typically provide optimal performance, with higher loadings offering diminishing returns [18]. The relationship between catalyst loading and reaction rate follows Michaelis-Menten kinetics in many systems, suggesting saturation behavior at high catalyst concentrations [18].